molecular formula C7H10O4 B1620101 3-(2-Oxotetrahydro-3-furanyl)propanoic acid CAS No. 936-83-4

3-(2-Oxotetrahydro-3-furanyl)propanoic acid

Cat. No.: B1620101
CAS No.: 936-83-4
M. Wt: 158.15 g/mol
InChI Key: YUFJCZZAZUVXGI-UHFFFAOYSA-N
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Description

3-(2-Oxotetrahydro-3-furanyl)propanoic acid is an organic compound with the molecular formula C7H10O4. It is characterized by a furan ring with a ketone group at the second position and a propanoic acid side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Oxotetrahydro-3-furanyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with a suitable oxidizing agent to introduce the ketone group, followed by the addition of a propanoic acid side chain. The reaction typically requires the presence of a strong acid, such as sulfuric acid, and is conducted at room temperature for an extended period .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxotetrahydro-3-furanyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

3-(2-Oxotetrahydro-3-furanyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Oxotetrahydro-3-furanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The ketone group and the furan ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxotetrahydro-3-furanyl)propanoic acid is unique due to the presence of both a ketone group and a furan ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-oxooxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)2-1-5-3-4-11-7(5)10/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFJCZZAZUVXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40918296
Record name 3-(2-Oxooxolan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-83-4
Record name 3-Furanpropanoic acid, tetrahydro-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Oxooxolan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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